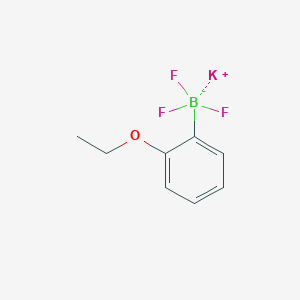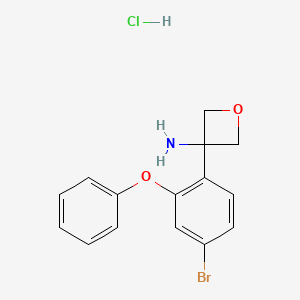![molecular formula C16H21NO4 B13456295 2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid](/img/structure/B13456295.png)
2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid is a complex organic compound with a molecular structure that includes a piperidine ring substituted with a benzyloxycarbonyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-methylpiperidine with benzyl chloroformate to introduce the benzyloxycarbonyl group. This is followed by the introduction of the acetic acid moiety through a carboxylation reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions, which allow for better control over reaction conditions and higher throughput. Additionally, the use of automated synthesis equipment can improve reproducibility and reduce the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely, depending on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{1-[(Benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazin-2-yl}acetic acid: This compound has a similar structure but includes a tert-butoxycarbonyl group instead of a methyl group.
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: This compound includes an oxazolidinone ring instead of a piperidine ring.
Uniqueness
2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of complex molecules and as a tool in various scientific research applications.
Propriétés
Formule moléculaire |
C16H21NO4 |
|---|---|
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
2-(4-methyl-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(11-14(18)19)7-9-17(10-8-16)15(20)21-12-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,18,19) |
Clé InChI |
XERRUHNIBLVNDV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13456221.png)

amine](/img/structure/B13456234.png)




![Methyl4-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B13456257.png)




![4-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13456275.png)

